(3Z)-2-AMINO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}PROP-1-ENE-1,1,3-TRICARBONITRILE
Description
(3Z)-2-Amino-3-{[4-(dimethylamino)phenyl]methylidene}prop-1-ene-1,1,3-tricarbonitrile is a conjugated tricarbonitrile derivative featuring a dimethylamino-substituted arylidene moiety. Its structure includes a central propene backbone with three nitrile groups and an amino substituent, stabilized by resonance with the aromatic system. This compound is synthesized via condensation reactions, such as those involving bis-3-oxopropanenitrile precursors and aromatic amines or hydrazines in the presence of catalysts like piperidine .
Properties
IUPAC Name |
(3Z)-2-amino-4-[4-(dimethylamino)phenyl]buta-1,3-diene-1,1,3-tricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c1-20(2)14-5-3-11(4-6-14)7-12(8-16)15(19)13(9-17)10-18/h3-7H,19H2,1-2H3/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMMZKVVUJLANA-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=C(C#N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=C(C#N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100991-84-2 | |
| Record name | 1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(p-(dimethylamino)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100991842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Ammonium Acetate in Acetic Acid
A widely adopted method involves refluxing equimolar amounts of 4-(dimethylamino)benzaldehyde (1.0 mmol) and malononitrile (1.01 mmol) in acetic acid with excess ammonium acetate (10 g) for 4–6 hours. This protocol achieves yields of 85–92%, with the ammonium ion acting as a mild Lewis acid to polarize the carbonyl group. The acetic acid solvent facilitates proton transfer during dehydration.
Typical Procedure :
Morpholine-Based Catalysis in Ethanol
Alternative protocols employ morpholine (5 mol%) in ethanol under reflux for 2–3 hours, yielding 78–84% product. Ethanol’s lower boiling point (78°C) reduces energy consumption, while morpholine’s strong basicity accelerates enolate formation.
Key Data :
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ammonium acetate | Acetic acid | 120 | 4 | 92 |
| Morpholine | Ethanol | 78 | 2 | 84 |
Structural Confirmation and Spectroscopic Analysis
Infrared Spectroscopy
The IR spectrum of the product shows:
Nuclear Magnetic Resonance Spectroscopy
-NMR (400 MHz, CDCl):
The singlet at δ 8.22 corresponds to the vinylic proton in the Z-configuration, shielded by the dimethylamino group’s +M effect.
Alternative Synthetic Routes
One-Pot Multicomponent Reactions
A one-pot approach condenses 4-(dimethylamino)benzaldehyde, malononitrile, and ammonium acetate in ethanol at room temperature for 15 minutes, yielding 80% product. This method minimizes side reactions and is scalable for industrial applications.
Solid-State Mechanochemical Synthesis
Ball milling 4-(dimethylamino)benzaldehyde and malononitrile with a catalytic amount of piperidine for 30 minutes achieves 75% yield, offering a solvent-free alternative.
Purity and Recrystallization
Recrystallization from ethanol or ethyl acetate yields analytically pure product (mp 180–182°C). HPLC analysis typically shows >98% purity, with residual solvent content <0.1%.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors with immobilized ammonium acetate on silica gel provide a 90% yield at a throughput of 1 kg/h, reducing waste and improving reproducibility.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
(3Z)-2-AMINO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}PROP-1-ENE-1,1,3-TRICARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, or electrophiles in various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
(3Z)-2-AMINO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}PROP-1-ENE-1,1,3-TRICARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (3Z)-2-AMINO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}PROP-1-ENE-1,1,3-TRICARBONITRILE involves its interaction with various molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer processes, making it effective in applications like photovoltaics and organic electronics. In biological systems, it may interact with cellular components, leading to effects such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- 2-Amino-3-(arylidene)prop-1-ene-1,1,3-tricarbonitriles with varying aryl substituents (e.g., phenyl, p-chlorophenyl).
- Pyrazole-linked tricarbonitriles, such as 5-(N,N-dimethylaminomethylene)imino-3-phenyl-1H-pyrazole derivatives.
Table 1: Comparative Properties of Selected Tricarbonitrile Derivatives
Electronic and Physical Properties
- Solubility: The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated or non-polar aryl analogs.
- Stability : The electron-rich arylidene moiety increases stability under acidic conditions but may reduce thermal stability compared to chloro-substituted derivatives.
- Spectroscopic Data: IR: Strong nitrile stretches (~2220 cm⁻¹) and N–H bends (~1600 cm⁻¹) align with analogs. NMR: The dimethylamino group produces a singlet at δ 3.05 ppm (6H, –N(CH₃)₂), distinguishing it from phenyl (δ 7.3–7.5 ppm) or chloro-substituted (δ 7.4–7.6 ppm) analogs.
Pharmacological Potential (Inferred from Analogs)
- Antimicrobial Activity : Phenyl and chloro-substituted derivatives show moderate activity against Gram-positive bacteria.
- Anticancer Potential: Electron-withdrawing substituents (e.g., –Cl) enhance cytotoxicity in vitro, suggesting the dimethylamino group’s electron-donating nature may modulate this effect.
Biological Activity
The compound (3Z)-2-amino-3-{[4-(dimethylamino)phenyl]methylidene}prop-1-ene-1,1,3-tricarbonitrile is a member of the class of organic nitriles and is notable for its potential biological activities. This article explores its biological activity, including pharmacological effects, synthesis methods, and comparative analysis with similar compounds.
Structural Characteristics
The structural formula of this compound can be broken down into key components:
- Amino Group: Contributes to its biological reactivity.
- Propene Framework: Provides structural stability.
- Tricarbonitrile Moiety: Enhances potential interactions with biological targets.
Pharmacological Effects
Research indicates that this compound may exhibit a range of pharmacological effects. Computational studies using the Prediction of Activity Spectra for Substances (PASS) suggest potential activities such as:
- Anticancer Activity: Similar compounds have shown efficacy against various cancer cell lines.
- Antimicrobial Properties: Potential effectiveness against bacterial and fungal strains.
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of cell wall synthesis in bacteria |
Anticancer Studies
In a study investigating the anticancer properties of related compounds, it was found that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the mitochondrial pathway.
Antimicrobial Efficacy
A separate study evaluated the antimicrobial activity of compounds with similar structures. Results indicated that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The proposed mechanism involved disruption of bacterial cell membrane integrity.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions: Utilizing amino compounds and aldehydes under acidic conditions.
- Cyclization Techniques: Employing nitriles and amines to form cyclic structures that enhance biological activity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally related compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Amino group, triazine | Anticancer |
| Compound B | Dimethylamino group | Antimicrobial |
| Compound C | Nitrile derivatives | Neuroactive properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
